3-Hydroxytetradecanenitrile
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Overview
Description
3-Hydroxytetradecanenitrile is an organic compound characterized by the presence of both a hydroxyl (-OH) group and a nitrile (-CN) group attached to a tetradecane backbone. This compound is part of the hydroxynitriles family, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Addition: One common method for synthesizing hydroxynitriles is the nucleophilic addition of hydrogen cyanide (HCN) to aldehydes or ketones.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 3-Hydroxytetradecanenitrile typically involves large-scale nucleophilic addition reactions, where the precursor aldehyde or ketone is reacted with HCN in the presence of a catalyst to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Hydroxynitriles can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
Scientific Research Applications
3-Hydroxytetradecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in biological pathways and its potential as a biochemical marker.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxytetradecanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The enzyme inhibitory activity is due to its interaction with active sites of specific enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with similar reactivity but different structural properties.
3-Hydroxybutanenitrile: A shorter-chain hydroxynitrile with distinct chemical behavior.
Uniqueness
3-Hydroxytetradecanenitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain hydroxynitriles. This makes it particularly useful in applications requiring specific hydrophobic characteristics .
Properties
CAS No. |
113576-56-0 |
---|---|
Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
3-hydroxytetradecanenitrile |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14,16H,2-12H2,1H3 |
InChI Key |
ILNUGZHDTJANGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CC#N)O |
Origin of Product |
United States |
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